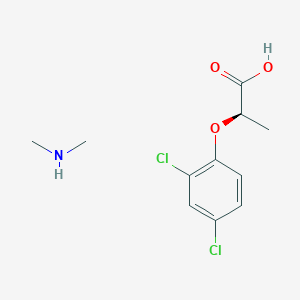
Dichlorprop-P-dimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorprop-P-dimethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C11H15Cl2NO3 and its molecular weight is 280.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Dichlorprop-P is a chlorophenoxy herbicide that operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target weeds. The compound is available in several formulations, including the dimethylamine salt (DMAS) and ethylhexyl ester (EHE), with the R(+) isomer exhibiting the primary herbicidal activity.
Agricultural Applications
Dichlorprop-P is predominantly utilized in the following applications:
- Cereal Crops : Effective in controlling broadleaf weeds in wheat, barley, and other cereal grains.
- Non-Agricultural Areas : Applied in roadsides, utility lines, and railway rights-of-way to manage weed growth.
- Grasslands : Used to maintain grass seed production fields by controlling invasive weed species.
Table 1: Registered Uses of Dichlorprop-P
| Application Area | Target Weeds | Crop Type |
|---|---|---|
| Cereal Crops | Broadleaf weeds | Wheat, Barley |
| Non-Agricultural | Various perennial weeds | N/A |
| Grasslands | Annual and perennial weeds | Grass seed production |
Toxicological Studies
Extensive research has been conducted to assess the toxicity and safety profile of Dichlorprop-P. Key findings from various studies include:
- Acute Toxicity : The compound exhibits low acute oral toxicity (LD50 = 567 mg/kg) and is classified as a non-irritant to skin but a severe irritant to eyes .
- Chronic Toxicity : Long-term studies indicate that at high doses, there may be adverse effects such as reduced body weight gain and nephropathy in rats . The No Observable Effect Level (NOEL) was determined to be around 40 ppm based on chronic exposure studies .
- Reproductive Toxicity : Studies have shown no significant effects on fertility; however, perinatal toxicity was noted at high doses .
Environmental Impact
The environmental risk assessment of Dichlorprop-P indicates that while it poses minimal risk to certain organisms like earthworms and birds, it may affect vascular plants and aquatic life due to runoff and drift from treated areas . The compound undergoes rapid degradation in aquatic environments through phototransformation.
Table 2: Environmental Risk Assessment Summary
| Organism Type | Risk Level | Notes |
|---|---|---|
| Vascular Plants | Moderate Risk | Affected by runoff |
| Aquatic Invertebrates | Low Risk | No significant acute or chronic effects observed |
| Birds | Negligible Risk | No adverse effects noted |
Case Study 1: Efficacy in Wheat Production
A study conducted on the application of Dichlorprop-P in wheat fields demonstrated a significant reduction in broadleaf weed populations, leading to improved crop yields. The herbicide was applied at recommended rates during the early growth stages of the wheat crop. Results showed a 75% reduction in weed biomass compared to untreated controls .
Case Study 2: Environmental Monitoring
特性
CAS番号 |
104786-87-0 |
|---|---|
分子式 |
C11H15Cl2NO3 |
分子量 |
280.14 g/mol |
IUPAC名 |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
InChIキー |
WRXSEWUFHVTFEX-NUBCRITNSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
異性体SMILES |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
正規SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Key on ui other cas no. |
104786-87-0 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















